1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide
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Overview
Description
1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazine. This intermediate is typically synthesized through the reaction of cyanuric chloride with 4-methylphenylamine under controlled conditions.
Formation of the Intermediate: The intermediate is then reacted with piperidine-4-carboxamide in the presence of a suitable catalyst to form the desired compound.
Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring or piperidine moiety are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and function.
Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals, coatings, and polymers. Its unique structure imparts desirable properties to these materials, such as enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes.
Pathways Involved: The compound’s effects may be mediated through various signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway. These pathways play crucial roles in regulating cell growth, survival, and inflammation.
Comparison with Similar Compounds
1-({4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazine and piperidine-4-carboxamide derivatives share structural similarities with the target compound.
Uniqueness: The presence of both the triazine ring and piperidine carboxamide moiety in a single molecule imparts unique properties to the compound. This combination enhances its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C17H23N7O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N7O/c1-11-2-4-13(5-3-11)20-17-22-14(21-16(19)23-17)10-24-8-6-12(7-9-24)15(18)25/h2-5,12H,6-10H2,1H3,(H2,18,25)(H3,19,20,21,22,23) |
InChI Key |
MALCKGFYRIOSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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